2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride

Description

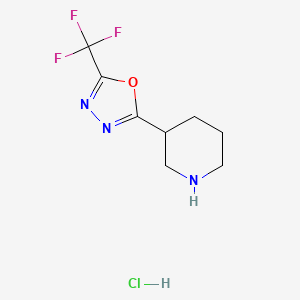

Molecular Formula: C₈H₁₁ClF₃N₃O Molecular Weight: 257.64 g/mol CAS No.: 1820712-33-1 Structure: The compound features a 1,3,4-oxadiazole core substituted at the 2-position with a piperidin-3-yl group and at the 5-position with a trifluoromethyl (-CF₃) group, forming a hydrochloride salt .

Its hydrochloride salt form likely improves aqueous solubility compared to neutral analogs .

Properties

IUPAC Name |

2-piperidin-3-yl-5-(trifluoromethyl)-1,3,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-14-13-6(15-7)5-2-1-3-12-4-5;/h5,12H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWZTFZHWGDCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=C(O2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Formation of bis-hydrazide intermediates by acylation of hydrazine with trifluoroacetate esters or acid chlorides.

- Cyclodehydration to form the oxadiazole ring , typically using dehydrating agents in organic solvents.

- Introduction of the piperidin-3-yl substituent either by nucleophilic substitution or coupling reactions on halomethyl-oxadiazole intermediates.

- Formation of hydrochloride salt for improved stability and handling.

This approach is supported by patent literature describing the preparation of trifluoromethyl-substituted 1,3,4-oxadiazoles and related heterocycles with piperidine rings, emphasizing mild reaction conditions and use of common solvents and bases.

Detailed Preparation Methodology

Synthesis of 5-(Trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole Intermediate

- Starting materials: Hydrazine hydrate and ethyl trifluoroacetate.

- Acylation: Hydrazine is reacted with ethyl trifluoroacetate in an organic solvent such as acetonitrile or tetrahydrofuran at 0–40 °C to form mono-trifluoroacetylhydrazide.

- Bis-acylation: Further acylation with chloroacetyl chloride in the presence of a base (e.g., triethylamine or pyridine) yields the bis-hydrazide intermediate.

- Cyclodehydration: Treatment with a dehydrating agent (e.g., phosphorus oxychloride or other reagents) induces ring closure to form 5-(trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole.

Formation of Hydrochloride Salt

- The free base of 2-(piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- This step enhances the compound’s stability, crystallinity, and solubility properties, facilitating purification and handling.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Acylation of hydrazine | Ethyl trifluoroacetate, acetonitrile, base | 0–40 °C | ~70–80 | Mild conditions, aqueous or organic media |

| Bis-acylation | Chloroacetyl chloride, base (TEA, pyridine) | 0–40 °C | 70–85 | Controlled addition to avoid side products |

| Cyclodehydration | Phosphorus oxychloride or equivalent | Reflux (acetonitrile) | 65–75 | Efficient ring closure |

| Nucleophilic substitution | Piperidin-3-yl, base (K2CO3), solvent (ACN, DMF) | RT to reflux | 60–80 | Requires careful control of substitution |

| Hydrochloride salt formation | HCl in solvent (ethanol, ether) | RT | Quantitative | Enhances purity and stability |

These yields and conditions are indicative, based on patent and literature precedents for similar compounds.

Alternative Synthetic Approaches and Optimization

- Microwave-assisted synthesis: Microwave irradiation has been reported to accelerate cyclodehydration and heterocyclization steps in oxadiazole synthesis, reducing reaction times from hours to minutes and improving yields.

- Use of coupling reagents: Amidoximes and activated esters (e.g., using EDC, DCC) can be employed to form oxadiazole rings under milder conditions, though this is more common for 1,2,4-oxadiazoles.

- One-pot synthesis: Recent advances include one-pot procedures combining amidoxime formation and cyclization at room temperature using superbases like NaOH/DMSO, which may be adapted for trifluoromethyl-substituted analogs.

Summary of Research Findings

- The preparation of 2-(piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride relies on well-established acylation and cyclodehydration chemistry.

- The trifluoromethyl group is introduced early via trifluoroacetate esters, and the piperidinyl substituent is introduced via nucleophilic substitution on halomethyl intermediates.

- Reaction conditions are generally mild, with moderate to good yields (60–85%) at each step.

- Conversion to the hydrochloride salt improves compound handling and purity.

- Microwave-assisted and one-pot methods offer potential improvements in efficiency and environmental impact.

- The synthetic route is supported by detailed patent procedures and peer-reviewed literature on related oxadiazole derivatives.

Chemical Reactions Analysis

2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or oxadiazole rings are replaced by other substituents.

Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to break down the oxadiazole ring, leading to the formation of different products.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids or bases for hydrolysis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride is in the development of anticancer agents. Research has shown that oxadiazole derivatives exhibit promising antitumor activity against various cancer cell lines. For instance, a study highlighted the effectiveness of oxadiazole derivatives in inhibiting growth in human prostate cancer and renal cancer cell lines, demonstrating selectivity and potency with IC50 values as low as 1.143 µM against specific targets .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the modulation of apoptotic pathways. Compounds similar to this compound have been shown to increase p53 expression levels and activate caspase-3 cleavage, leading to programmed cell death in cancer cells . This suggests potential for further development as therapeutic agents targeting mitochondrial homeostasis.

Antimicrobial Properties

Inhibition of Pathogenic Microorganisms

Another important application is in the field of antimicrobial research. The oxadiazole moiety has been linked to antimicrobial activity against a range of pathogens. For example, studies have reported that certain oxadiazole derivatives effectively combat phytopathogenic fungi, indicating their potential use in agricultural applications . The structural features that enhance antimicrobial efficacy include the trifluoromethyl group, which may influence the compound's lipophilicity and interaction with microbial membranes.

Material Science

Synthesis of Functional Materials

In addition to biological applications, derivatives of this compound are being explored for their utility in material science. The unique properties conferred by the oxadiazole ring allow for the development of materials with specific electronic or optical characteristics. Research into hybrid materials incorporating oxadiazole derivatives has shown promise for applications in sensors and organic electronics .

Summary of Key Findings

| Application Area | Key Findings | IC50 Values |

|---|---|---|

| Anticancer | Effective against prostate and renal cancer cell lines | As low as 1.143 µM |

| Antimicrobial | Active against various phytopathogenic fungi | Varies by specific pathogen |

| Material Science | Potential use in developing sensors and organic electronic materials | Not applicable |

Case Study 1: Anticancer Properties

A recent study investigated a series of oxadiazole derivatives for their anticancer properties. Among them, compounds featuring the piperidine moiety demonstrated significant inhibition of tumor cell proliferation across multiple lines, particularly highlighting their selectivity towards renal cancer cells .

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing new oxadiazole derivatives aimed at combating fungal infections in crops. The study revealed that specific substitutions on the oxadiazole ring enhanced antifungal activity significantly compared to traditional fungicides .

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group and oxadiazole ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar 1,3,4-Oxadiazole Derivatives

Structural and Physicochemical Comparisons

The table below compares key structural features and properties of the target compound with analogous 1,3,4-oxadiazoles:

Key Observations :

- Substituent Impact : The piperidinyl group in the target compound distinguishes it from thioether- or pyrazole-substituted analogs (e.g., compounds in ). Piperidine’s basicity may enhance interactions with biological targets compared to neutral substituents .

- Salt Formation : The hydrochloride salt in the target compound contrasts with neutral analogs, likely improving solubility and bioavailability .

Antifungal and Herbicidal Activity

Compounds with pyrazole and thioether substituents (e.g., 5g in ) exhibit fungicidal activity against Sclerotinia sclerotiorum and herbicidal effects via SDH protein inhibition . The target compound’s trifluoromethyl group may similarly interact with SDH, but its piperidine ring could alter binding efficiency .

Anti-inflammatory Activity

Aryl-substituted oxadiazoles (e.g., ) show anti-inflammatory activity comparable to indomethacin. The target compound’s piperidine and -CF₃ groups may modulate COX or LOX pathways, though this requires validation .

Biological Activity

2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a piperidine ring and a trifluoromethyl group attached to an oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHFNO |

| Molecular Weight | 239.24 g/mol |

| Solubility | Soluble in water and organic solvents |

Research indicates that compounds containing the oxadiazole scaffold often exhibit their biological effects through interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity and biological activity, allowing for better binding to target sites such as enzymes and receptors involved in disease processes.

Key Mechanisms:

- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Antiviral Properties : The compound has shown promising antiviral activity against several viruses, including H1N1 and HSV-1.

- Enzyme Inhibition : It exhibits inhibitory effects on key enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are implicated in cancer progression and other diseases.

Biological Activity Data

Recent studies have quantified the biological activity of this compound across various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| T-47D (Breast Cancer) | 0.95 | 90.47 |

| SK-MEL-5 (Melanoma) | 0.85 | 84.32 |

| HCT-116 (Colon Cancer) | 0.87 | 84.83 |

| PC-3 (Prostate Cancer) | 0.67 | 91.00 |

Case Studies

- Antiproliferative Effects : A study evaluated the compound's effects on T-47D breast cancer cells, revealing significant inhibition of cell growth at low concentrations (IC50 = 0.95 µM), indicating strong antiproliferative properties .

- Antiviral Activity : Another investigation assessed its antiviral potential against H1N1, where the compound exhibited an IC50 value of 0.0027 µM, demonstrating potent antiviral efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole hydrochloride?

- Methodology : The compound can be synthesized via multi-step reactions. A typical approach involves:

Cyclization : Starting with trifluoromethyl-containing precursors (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) and heterocyclic amines (e.g., piperidine derivatives), cyclization under acidic conditions forms the 1,3,4-oxadiazole core .

Thioether/alkylation : Introduction of the piperidin-3-yl group may involve nucleophilic substitution or coupling reactions. For example, reacting a chloromethyl-oxadiazole intermediate with piperidine under basic conditions .

Salt formation : The hydrochloride salt is generated via treatment with HCl in a polar solvent (e.g., ethanol or dichloromethane) .

- Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid side reactions, particularly with the acid-sensitive trifluoromethyl group.

Q. How should researchers characterize this compound to confirm its structure and purity?

- Analytical Methods :

- ¹H/¹³C NMR : Verify substituent positions and piperidine ring conformation. For example, the trifluoromethyl group appears as a quartet (¹³C NMR, δ ~118–120 ppm, J ≈ 269 Hz) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with an error margin < 5 ppm .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, especially if the piperidine ring adopts a chair or boat conformation .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What bioactivity has been reported for structurally related 1,3,4-oxadiazole derivatives, and how might this compound be optimized?

- Bioactivity Insights :

- Fungicidal Activity : Analogous compounds (e.g., 2-((4-bromobenzyl)thio)-5-(trifluoromethyl)-1,3,4-oxadiazole) inhibit Sclerotinia sclerotiorum and Rhizoctonia solani (>50% inhibition at 50 µg/mL). The trifluoromethyl group enhances lipophilicity and target binding .

- Herbicidal Activity : Substitutions on the oxadiazole ring (e.g., halogenated benzylthio groups) correlate with bleaching effects in weeds, likely via inhibition of protoporphyrinogen oxidase (PPO) .

- Optimization Strategies :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, Br) on the benzylthio moiety to enhance bioactivity .

- Molecular Docking : Simulate interactions with targets like succinate dehydrogenase (SDH; PDB: 2FBW). The oxadiazole carbonyl group often forms hydrogen bonds with Arg-43 and Tyr-58 residues .

Q. How can computational methods guide the design of derivatives with improved target affinity?

- Approach :

Docking Studies : Use software like AutoDock Vina to predict binding modes. For example, the oxadiazole ring may occupy the hydrophobic pocket of SDH, while the piperidine group stabilizes the complex via van der Waals interactions .

QSAR Modeling : Develop models correlating substituent properties (e.g., Hammett σ values, logP) with bioactivity. For instance, higher logP values (>3.5) improve membrane permeability but may reduce solubility .

MD Simulations : Assess binding stability over 100 ns trajectories to identify residues critical for interaction .

Q. What are the challenges in analyzing stability and degradation pathways of this compound?

- Stability Studies :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. The trifluoromethyl group may reduce thermal stability compared to non-fluorinated analogs .

- Hydrolytic Degradation : Monitor under acidic/alkaline conditions (e.g., pH 1–13) via LC-MS. The oxadiazole ring is prone to hydrolysis, forming carboxylic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.